5-Hydroxy-2-methylisonicotinaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H7NO2 |
|---|---|
Molecular Weight |
137.14 g/mol |
IUPAC Name |
5-hydroxy-2-methylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H7NO2/c1-5-2-6(4-9)7(10)3-8-5/h2-4,10H,1H3 |
InChI Key |
FSGHQLIWJYYDKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)O)C=O |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 3 Hydroxy 5 Hydroxymethyl 2 Methylisonicotinaldehyde
Established Synthetic Routes for 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde
The traditional and most well-documented syntheses of pyridoxal (B1214274) often begin with pyridoxine (B80251), another form of vitamin B6, utilizing its readily available structure as a precursor.
The conversion of pyridoxine to pyridoxal is a foundational transformation in vitamin B6 chemistry. This process hinges on the selective oxidation of one of the two primary alcohol groups of pyridoxine.
A primary and widely cited method for synthesizing pyridoxal is the selective oxidation of pyridoxine using active manganese dioxide (MnO₂). rsc.orgnih.gov This reaction specifically targets the hydroxymethyl group at the 4-position of the pyridine (B92270) ring, converting it into an aldehyde group to form pyridoxal. rsc.org The reaction is typically carried out in a buffered aqueous solution, such as a phosphate (B84403) buffer at a pH between 6.8 and 7.0, to ensure selectivity and stability of the product. nih.gov One reported synthesis using this method achieves a yield of 77%. google.com
However, this oxidation is not without its challenges, especially on a larger, commercial scale. A significant issue is the potential for over-oxidation, where the newly formed aldehyde is further oxidized to the corresponding carboxylic acid, pyridoxic acid. researchgate.net Additionally, non-selective oxidation of the hydroxymethyl group at the 5-position can occur, leading to undesired byproducts and complicating the purification process. beilstein-journals.org
To achieve greater selectivity and control during the synthesis of pyridoxal and its derivatives, chemists employ protection and deprotection strategies. These techniques temporarily mask reactive functional groups to prevent them from participating in a reaction, allowing for chemical modifications at other sites of the molecule. harvard.edu
A documented strategy in the synthesis of pyridoxine derivatives involves the use of an isopropylidene group (an acetonide) to simultaneously protect the adjacent phenolic hydroxyl group at the 3-position and the hydroxymethyl group at the 4-position. researchgate.net For example, the intermediate α⁴-3-O-isopropylidene-5-pyridoxic acid has been used to allow for selective modification at the 5-position. researchgate.net This protecting group forms a stable five-membered ring structure. Once the desired reaction at the 5-position is complete, the isopropylidene group can be removed through acid-catalyzed hydrolysis. abertay.ac.uk A study involving a related pyridoxine derivative reported a 67% yield for the removal of an isopropylidene group by heating with formic acid and water. abertay.ac.uk
Silyl (B83357) ethers are another common class of protecting groups for alcohols, formed by reacting the alcohol with a silyl halide (like tert-butyldimethylsilyl chloride, TBDMS-Cl) in the presence of a base. masterorganicchemistry.com These groups are valued for their stability across a range of reaction conditions and their straightforward removal using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). masterorganicchemistry.com While a general strategy in organic synthesis, specific, detailed applications of silyl protection in the direct oxidation of pyridoxine to pyridoxal are not as commonly documented in readily available literature.
A detailed synthetic pathway for 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde that proceeds via an N,N-Dimethyl-2-(2-methyl-4-pyridyl)ethenamine intermediate is not well-documented in the surveyed scientific literature. This specific route does not appear to be an established or common method for the synthesis of pyridoxal.
Pyridoxal readily reacts with hydroxylamine (B1172632) and its O-alkylated derivatives to form oximes, which are important for both analytical and further synthetic purposes. nih.gov The aldehyde group of pyridoxal condenses with O-methylhydroxylamine hydrochloride or O-benzylhydroxylamine hydrochloride in the presence of a mild base like sodium bicarbonate to yield the corresponding O-methyloxime and O-benzyloxime ethers, with reported yields exceeding 90%. researchgate.net
Further derivatization of pyridoxal oxime can be achieved through quaternization with substituted phenacyl bromides. google.com Modern synthetic techniques, such as microwave irradiation, have been applied to significantly improve the efficiency of these reactions. google.comnih.gov Microwave-assisted synthesis offers advantages of being environmentally friendly, easy to handle, and requiring much shorter reaction times compared to conventional heating methods. google.com
| Method | Solvent | Reaction Time | Yield Range | Reference |
|---|---|---|---|---|
| Microwave Irradiation | Acetone | 3–5 min | 58%–94% | google.com |
| Microwave Irradiation | Solvent-free | 7–10 min | 42%–78% | google.com |
Synthesis from Pyridoxine (Vitamin B6 Precursors)
Novel and Evolving Synthetic Approaches to 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde and its Core Structure
While the oxidation of pyridoxine with stoichiometric manganese dioxide remains a common method, research has focused on developing more efficient and environmentally friendly catalytic systems. One such novel approach involves the selective oxidation of pyridoxine using a catalytic system composed of an oxygen source (such as hydrogen peroxide or atmospheric oxygen), a catalyst, an inorganic salt, and an amine ligand. google.com For instance, a method using hydrogen peroxide as the oxidant and a dichloro-tris(triphenylphosphine)ruthenium complex as the catalyst has been reported to achieve a pyridoxal yield of 96.66%. google.com Another variant uses a copper-based catalyst, such as cupric bromide, in the presence of an amine ligand. google.com These catalytic methods offer high conversion rates and selectivity under mild reaction conditions. google.com
Another innovative route involves the photo-oxidation of pyridoxine phosphate derivatives. Researchers have found that pyridoxine-4,5-cyclic phosphate can be converted to pyridoxal-5-phosphate through photo-oxidation in the presence of a photosensitizer under mild, neutral to basic conditions. google.com This method mimics enzymatic oxidation pathways and can provide the phosphorylated form of pyridoxal in high yield. google.com Additionally, synthetic efforts have explored modifications of the pyridoxine core structure itself, such as replacing the 2-methyl group with an alkyltelluro group to create novel catalytic antioxidants, demonstrating the ongoing innovation in the synthesis of pyridoxine-based compounds. nih.gov
Multicomponent Condensation Reactions Incorporating Pyridoxal
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.gov These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular complexity. nih.gov
In the context of pyridoxal chemistry, MCRs leverage the reactive aldehyde group. For instance, the Knoevenagel condensation, a cornerstone reaction in organic synthesis, involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326). scispace.comnih.gov This reaction is often the initial step in a multicomponent sequence, creating a reactive intermediate that undergoes further transformations. nih.gov Theoretical studies have elucidated the mechanisms of these sequences, which can involve steps like Michael addition and subsequent cyclization to form complex heterocyclic systems like pyrido[2,3-d]pyrimidines. nih.gov The versatility of malononitrile and its derivatives as active methylene compounds makes them common partners in these MCRs. scispace.comresearchgate.net
Catalyst-Free Methods for Pyridoxal-Derived Heterocycles
While many organic reactions rely on catalysts to proceed efficiently, the development of catalyst-free synthetic methods is a significant goal in green chemistry. researchgate.net These methods reduce costs, simplify purification processes by eliminating catalyst removal steps, and avoid potential contamination of the final product with metal residues. frontiersin.org
Several strategies have been successfully employed to synthesize heterocyclic compounds from pyridoxal and other substrates without the need for a catalyst. One approach involves leveraging the inherent reactivity of the starting materials under specific conditions, such as solvent-free reactions or heating. For example, the synthesis of 2-amino-4H-chromenes has been achieved through a one-pot, multi-component reaction under visible light, entirely avoiding both solvents and catalysts. researchgate.net Similarly, pyrano[3,2-c]chromene-2,5-diones have been constructed from 4-hydroxycoumarins under solvent-free conditions, forming new carbon-carbon and carbon-oxygen bonds through intramolecular cyclization. rsc.org The synthesis of nitrogen-containing derivatives of pyridoxal has also been accomplished by reacting it with various amines, which in some cases proceed to furnish stable aminoacetal or imidazolidine (B613845) structures without external catalysts. researchgate.net
Microwave-Assisted Synthesis in Pyridoxal Chemistry
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. youtube.com By directly heating the reaction mixture, microwave irradiation often leads to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity. youtube.comnih.gov This technology is particularly well-suited for synthesizing heterocyclic compounds, including those derived from pyridoxal.
A notable application is the synthesis of pyridoxal oxime quaternary salts. When pyridoxal oxime is reacted with substituted phenacyl bromides, microwave heating drastically shortens the reaction time to just 3-5 minutes in acetone, achieving yields of up to 94%. nih.govresearchgate.net The process is also effective under solvent-free conditions, providing good yields in 7-10 minutes. nih.govresearchgate.net This rapid and efficient method highlights the "green chemistry" benefits of microwave synthesis by minimizing reaction time and often reducing or eliminating the need for volatile organic solvents. nih.gov The technique has also been successfully applied to the one-pot synthesis of multifunctionalized pyrido[2,3-d]pyrimidines, demonstrating its broad utility in constructing complex pyridoxal-related heterocycles. researchgate.netnih.gov
Table of Microwave-Assisted Synthesis of Pyridoxal Oxime Quaternary Salts nih.govresearchgate.net
This table summarizes the reaction conditions and outcomes for the synthesis of quaternary salts from pyridoxal oxime and various substituted phenacyl bromides using microwave irradiation.
| Reactant (Phenacyl Bromide) | Method | Reaction Time (min) | Yield (%) |
| 4-Fluorophenacyl bromide | MW in Acetone | 5 | 94 |
| 4-Bromophenacyl bromide | MW in Acetone | 3 | 92 |
| 4-Chlorophenacyl bromide | MW in Acetone | 4 | 88 |
| Phenacyl bromide | MW in Acetone | 5 | 85 |
| 4-Fluorophenacyl bromide | MW Solvent-Free | 8 | 78 |
| 4-Bromophenacyl bromide | MW Solvent-Free | 7 | 79 |
| 4-Chlorophenacyl bromide | MW Solvent-Free | 9 | 75 |
| Phenacyl bromide | MW Solvent-Free | 10 | 72 |
Spectroscopic and Structural Characterization of 3 Hydroxy 5 Hydroxymethyl 2 Methylisonicotinaldehyde
Advanced Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers profound insights into the bonding arrangements and functional groups present within the Pyridoxal (B1214274) molecule.
Infrared (IR) Spectroscopic Analysis for Functional Group Identification and Hydrogen Bonding
Infrared (IR) spectroscopy is a powerful method for identifying the various functional groups within 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde and characterizing the hydrogen bonding interactions that influence its structure and reactivity. The IR spectrum of Pyridoxal displays characteristic absorption bands that correspond to the vibrational modes of its specific bonds.
Key functional groups and their typical IR absorption regions include:
O-H Stretching : The hydroxyl (-OH) groups (phenolic and hydroxymethyl) give rise to a broad absorption band, typically in the range of 3400-3200 cm⁻¹. The broadening of this peak is a direct consequence of hydrogen bonding, which creates a variety of O-H bond environments, each with a slightly different vibrational energy. masterorganicchemistry.com The presence of both intramolecular and intermolecular hydrogen bonding can affect the shape and position of this band. youtube.com
C-H Stretching : Vibrations of the C-H bonds in the methyl group and the pyridine (B92270) ring typically appear in the region of 3000-2850 cm⁻¹. Aromatic C-H stretches are usually observed just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below this value. masterorganicchemistry.com
C=O Stretching : The aldehyde carbonyl (C=O) group is one of the most prominent features in the IR spectrum, exhibiting a strong, sharp absorption band typically between 1740 and 1680 cm⁻¹. The exact position of this peak is sensitive to the electronic environment and conjugation.
C=C and C=N Stretching : The aromatic pyridine ring gives rise to characteristic stretching vibrations for its C=C and C=N bonds in the 1600-1450 cm⁻¹ region.
C-O Stretching : The C-O stretching vibrations from the phenolic and hydroxymethyl groups are typically found in the fingerprint region, between 1260 and 1000 cm⁻¹.
Hydrogen bonding plays a critical role in the structure of Pyridoxal. The hydroxyl and aldehyde groups can act as both hydrogen bond donors and acceptors, leading to the formation of complex networks. These interactions cause a downward shift in the stretching frequency of the involved groups (e.g., O-H and C=O) and a broadening of the absorption bands. youtube.comacs.org The analysis of these spectral features provides valuable information on the specific hydrogen-bonding patterns present in different physical states (solid vs. solution) and environments.
Table 1: Key Infrared (IR) Vibrational Frequencies for 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |
| O-H Stretch (H-bonded) | 3400 - 3200 | Broad band, indicative of hydroxyl groups involved in hydrogen bonding. |
| C-H Stretch (Aromatic) | 3100 - 3000 | Associated with the pyridine ring. |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Associated with the methyl and hydroxymethyl groups. |
| C=O Stretch (Aldehyde) | 1740 - 1680 | Strong, sharp absorption. |
| C=C / C=N Stretch | 1600 - 1450 | Multiple bands from the pyridine ring vibrations. |
| C-O Stretch | 1260 - 1000 | From phenolic and alcohol functional groups. |
Raman Spectroscopy Applications
Raman spectroscopy serves as a complementary technique to IR spectroscopy for studying the vibrational modes of 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde. While IR spectroscopy is based on the absorption of light, Raman spectroscopy involves the inelastic scattering of light. A key advantage of Raman spectroscopy is its excellent sensitivity to non-polar bonds and symmetric vibrations, which may be weak or inactive in the IR spectrum.
For Pyridoxal, Raman spectroscopy is particularly useful for characterizing the vibrations of the pyridine ring. The ring breathing mode, a symmetric vibration of the entire ring structure, often gives a strong and sharp signal in the Raman spectrum, typically around 1000 cm⁻¹. researchgate.net This mode is sensitive to substitution and the electronic state of the ring.
Resonance Raman (RR) spectroscopy has been applied to study Pyridoxal and its derivatives, such as Schiff bases formed with amino acids. nih.govnih.gov By exciting the molecule with a laser wavelength that matches an electronic absorption band, specific vibrational modes associated with the chromophore can be selectively enhanced. This technique has been instrumental in elucidating the protonation state of the pyridine nitrogen and the geometry of the coenzyme when bound to enzymes. nih.gov For instance, a prominent band around 1646 cm⁻¹ in the RR spectrum of a pyridoxal Schiff base is assigned to the imine C=N stretch. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde in solution. It provides detailed information about the chemical environment of each proton and carbon atom, as well as their connectivity.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation
¹H NMR spectroscopy provides precise information about the number, environment, and connectivity of protons in the molecule. The chemical shift (δ) of each proton signal is determined by its local electronic environment.
In a typical ¹H NMR spectrum of Pyridoxal in D₂O, the following signals can be identified:
Aldehyde Proton (-CHO) : This proton is highly deshielded and appears as a singlet at the downfield end of the spectrum, typically around δ 9.5-10.0 ppm.
Aromatic Proton (H-6) : The single proton on the pyridine ring appears as a singlet, with its chemical shift influenced by the electronic effects of the surrounding substituents. Its resonance is typically observed in the aromatic region, around δ 7.5-8.0 ppm. nih.gov
Hydroxymethyl Protons (-CH₂OH) : The two protons of the hydroxymethyl group at the C-5 position are chemically equivalent and appear as a singlet, typically in the range of δ 4.5-5.0 ppm. nih.gov
Methyl Protons (-CH₃) : The three protons of the methyl group at the C-2 position are also equivalent and give rise to a sharp singlet, usually found at the most upfield position, around δ 2.4-2.5 ppm. nih.gov
The exchangeable protons of the hydroxyl groups (-OH) are generally not observed in deuterated solvents like D₂O due to rapid exchange with deuterium. In non-deuterated solvents, they would appear as broad signals.
Table 2: Typical ¹H NMR Chemical Shifts for 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde in D₂O
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H-6 | ~ 7.6 | Singlet |
| -CH₂OH | ~ 5.0 - 5.2 | Singlet |
| -CH₃ | ~ 2.5 | Singlet |
| -CHO | Not always observed in D₂O due to hemiacetal formation | Singlet |
Note: In aqueous solution, pyridoxal exists in equilibrium with its hemiacetal form, which can affect the observed chemical shifts, particularly for the aldehyde proton and the C4' carbon. cdnsciencepub.com
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The chemical shifts are spread over a much wider range than in ¹H NMR, typically 0-220 ppm, which often results in a spectrum with well-resolved peaks for each carbon. oregonstate.edu
For 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde, the ¹³C NMR spectrum reveals signals for all eight carbon atoms:
Aldehyde Carbon (-CHO) : The carbonyl carbon is the most deshielded, appearing far downfield, typically in the range of δ 190-200 ppm. cdnsciencepub.com
Aromatic Carbons : The carbons of the pyridine ring resonate in the aromatic region (δ 110-160 ppm). The specific shifts are determined by the attached substituents. For example, carbons bearing hydroxyl or other electron-donating groups will be shifted to higher field (lower ppm), while carbons adjacent to the nitrogen or aldehyde group will be shifted to lower field (higher ppm).
Hydroxymethyl Carbon (-CH₂OH) : The carbon of the hydroxymethyl group typically appears in the range of δ 60-70 ppm.
Methyl Carbon (-CH₃) : The methyl carbon is the most shielded carbon and resonates at the highest field, typically around δ 15-20 ppm. nih.gov
The chemical shift of the C4' carbon (aldehyde) is a particularly sensitive indicator of the molecular structure, with its position varying significantly depending on whether the molecule exists in the free aldehyde, hydrated, or hemiacetal form. cdnsciencepub.comresearchgate.net
Table 3: Typical ¹³C NMR Chemical Shifts for 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde
| Carbon | Typical Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | 190 - 200 |
| C-2 | ~ 150 |
| C-3 | ~ 160 |
| C-4 | ~ 135 |
| C-5 | ~ 130 |
| C-6 | ~ 120 |
| -CH₂OH | 60 - 70 |
| -CH₃ | 15 - 20 |
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity Mapping
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals observed in the 1D ¹H and ¹³C spectra and for establishing the connectivity between atoms.
Heteronuclear Single Quantum Coherence (HSQC) : The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. youtube.com In the HSQC spectrum of Pyridoxal, cross-peaks will appear at the coordinates corresponding to the ¹H and ¹³C chemical shifts of each C-H pair. For example, a cross-peak will connect the signal of the H-6 proton with the signal of the C-6 carbon. nih.gov This technique allows for the direct assignment of carbons that have attached protons.
Heteronuclear Multiple Bond Correlation (HMBC) : The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). youtube.com This is extremely valuable for mapping out the entire molecular structure and for assigning quaternary (non-protonated) carbons. For instance, in Pyridoxal, the aldehyde proton (-CHO) would show an HMBC correlation to the C-4 carbon of the ring. Similarly, the methyl protons (-CH₃) would show correlations to the C-2 and C-3 carbons, confirming their position on the ring.
By combining the information from 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon resonances can be achieved, providing a definitive structural characterization of 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde in solution.
Mass Spectrometry Techniques
Mass spectrometry serves as a critical tool for determining the exact molecular weight and fragmentation patterns of 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde, confirming its elemental composition and structural integrity.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides the precise mass of a molecule, allowing for the unambiguous determination of its elemental formula. For 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde, the molecular formula is established as C₈H₉NO₃. wikipedia.orgbiosynth.com HRMS measurements, often performed on instruments like the Orbitrap Elite, can distinguish the compound's mass from those of other molecules with the same nominal mass. mzcloud.org The exact mass is a fundamental constant for the compound, crucial for its identification in complex mixtures. The hydrochloride salt of the compound has a calculated monoisotopic mass of 203.0349209 Da. nih.gov
Table 1: Molecular Identity of 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉NO₃ |
| Molar Mass | 167.16 g/mol wikipedia.org |
| Monoisotopic Mass (HCl Salt) | 203.0349209 Da nih.gov |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation, making it ideal for determining the mass of the intact molecule. ESI-MS has been utilized to obtain the mass spectra of 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde (pyridoxal). mzcloud.org This technique is particularly valuable for studying biomolecules, and its application confirms the molecular weight of pyridoxal and provides a basis for further structural elucidation through tandem mass spectrometry (MS/MS), which can generate characteristic fragmentation patterns. mzcloud.org
X-ray Diffraction Analysis
X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering unparalleled insight into molecular structure and intermolecular interactions.
Single-Crystal X-ray Diffraction for Definitive Molecular Structure
Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a molecule. ub.edumdpi.com The crystal structure of 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde has been determined using this method and is available in the Cambridge Structural Database (CSD entry: BIHKEI01). wikipedia.org
A significant finding from the X-ray analysis is that in the solid, crystalline state, the molecule exists in a unique form. It undergoes an intramolecular reaction where the hydroxyl group of the 5-(hydroxymethyl) substituent attacks the aldehyde group at the 4-position, forming a cyclic hemiacetal. Furthermore, the acidic phenolic hydroxyl group at the 3-position donates its proton to the basic nitrogen atom of the pyridine ring, resulting in a zwitterionic structure. wikipedia.org This detailed structural information is vital for understanding its chemical reactivity and biological function.
Table 2: Crystallographic Data Summary for 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde
| Parameter | Details |
|---|---|
| Technique | Single-Crystal X-ray Diffraction |
| Solid-State Form | Zwitterionic cyclic hemiacetal wikipedia.org |
| Database Entry | CSD: BIHKEI01 wikipedia.org |
Crystal Packing Analysis and Intermolecular Interactions
The arrangement of molecules within a crystal, known as crystal packing, is governed by a network of intermolecular interactions. For 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde, the zwitterionic and multifunctional nature of the molecule facilitates a variety of strong interactions that stabilize the crystal lattice. These include:
Hydrogen Bonding: The presence of hydroxyl groups and the protonated pyridine nitrogen allows for the formation of a robust hydrogen-bonding network.
π-π Stacking: The aromatic pyridine rings can interact through π-π stacking, further contributing to the stability of the crystal structure.
Understanding these non-covalent interactions is fundamental in the field of crystal engineering, as they dictate the material's physical properties. The specific arrangement in the crystal influences factors such as solubility and stability.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated systems and how its electronic structure is affected by its environment. The UV-Vis absorption spectrum of 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde is highly sensitive to pH due to the different protonation states the molecule can adopt. researchgate.net
The electronic transitions observed are typically π-π* transitions associated with the conjugated pyridine ring system. nih.gov In its derivative form, pyridoxal 5'-phosphate (PLP), characteristic absorption bands are observed around 330 nm, 360 nm, and 430 nm, with the exact position and intensity of these bands being dependent on the solvent and protonation state of the molecule. nih.gov These spectral features are crucial for studying the compound's role in enzymatic reactions, where changes in the local environment are reflected by shifts in the absorption maxima. rsc.orgacs.org
Table 3: Representative UV-Vis Absorption Bands for Pyridoxal Derivatives
| Condition | Approximate Absorption Maximum (λmax) |
|---|---|
| PLP Enzyme Intermediate | ~330 nm nih.gov |
| PLP Enzyme Intermediate | ~360 nm nih.gov |
| PLP Enzyme Intermediate | ~430 nm nih.gov |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a compound. wikipedia.orgvelp.com This process is crucial in synthetic chemistry for verifying the empirical formula of a newly synthesized substance and assessing its purity. wikipedia.orgresearchgate.net The technique quantitatively measures the mass percentages of constituent elements, typically carbon (C), hydrogen (H), and nitrogen (N), which are then compared against theoretically calculated values derived from the compound's proposed molecular formula. davidson.edu
For 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde, the molecular formula is established as C₈H₉NO₃. nih.gov Based on this formula, the theoretical elemental composition has been calculated. The molecular weight of the compound is 167.16 g/mol . nih.gov
The theoretical percentages of Carbon, Hydrogen, and Nitrogen are presented below. In a research context, these calculated values serve as the benchmark for experimental results obtained via combustion analysis. researchgate.net A close correspondence between the found and calculated values, typically within a deviation of ±0.4%, is widely accepted as confirmation of the compound's identity and high degree of purity. acs.orgnih.gov
| Element | Symbol | Theoretical Mass Percentage (%) |
|---|---|---|
| Carbon | C | 57.48 |
| Hydrogen | H | 5.43 |
| Nitrogen | N | 8.38 |
Computational Chemistry and Theoretical Investigations of 3 Hydroxy 5 Hydroxymethyl 2 Methylisonicotinaldehyde
Quantum Mechanical Studies (Density Functional Theory, DFT)
Density Functional Theory is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, electronic properties, and spectroscopic parameters.
Geometry optimization calculations are performed to find the minimum energy structure of a molecule. For pyridoxal (B1214274), these calculations have been carried out using the DFT/B3LYP method with the 6–311++G(d,p) basis set, simulating an aqueous environment to mimic physiological conditions. The optimized structure reveals key intramolecular interactions, such as a hydrogen bond between the hydroxyl group at position 3 (O13–H14) and the oxygen of the aldehyde group (O12). This interaction is crucial for stabilizing the planar conformation of the molecule. urfu.ru
The electronic properties are primarily understood through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them (HOMO-LUMO gap) are key indicators of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For pyridoxal in an aqueous medium, the HOMO energy is calculated to be -6.31 eV and the LUMO energy is -1.94 eV, resulting in a HOMO-LUMO energy gap of 4.37 eV. urfu.ru This relatively large gap indicates high stability. The HOMO is primarily located over the pyridine (B92270) ring, while the LUMO is distributed over the aldehyde group and the adjacent ring carbons, indicating that these are the likely sites for electrophilic and nucleophilic interactions, respectively. urfu.ru
DFT calculations are highly effective for predicting spectroscopic parameters. Theoretical vibrational frequencies can be computed by calculating the second derivatives of the energy with respect to atomic displacements. These calculated harmonic frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model. For pyridoxine (B80251), a closely related vitamer that differs only at position 4 (hydroxymethyl vs. aldehyde), a detailed vibrational analysis has been performed using the B3LYP/6-311++G(d,p) level of theory. researchgate.net The calculated frequencies show excellent agreement with experimental Fourier-transform infrared (FTIR) and Raman spectra, allowing for a detailed assignment of vibrational modes. researchgate.net Key vibrational modes include O-H stretching, C-H stretching of the methyl and hydroxymethyl groups, and various pyridine ring stretching and bending modes. researchgate.net
Similarly, NMR chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. nih.gov This involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). While specific DFT-GIAO calculated data for pyridoxal is not detailed in the available literature, this methodology is a standard and reliable tool for assigning ¹H and ¹³C NMR spectra and confirming molecular structures. nih.gov
Potential Energy Surface (PES) analysis is a computational technique used to explore the conformational landscape of a molecule. A "relaxed PES scan" involves systematically changing a specific geometric parameter, such as a bond length, angle, or dihedral angle, while optimizing the rest of the molecular geometry at each step. uni-muenchen.de This method is particularly useful for identifying stable conformers and determining the energy barriers for rotation around single bonds.
For pyridoxal, the key flexible regions are the hydroxymethyl (-CH₂OH) and aldehyde (-CHO) side chains. A PES scan of the dihedral angle corresponding to the rotation of the C4-C10 bond (connecting the aldehyde group to the pyridine ring) would reveal the rotational barrier and the most stable orientation of the aldehyde group relative to the ring. Such an analysis would likely confirm that the planar conformation, stabilized by the intramolecular hydrogen bond, is the global minimum.
Aromaticity is a key chemical concept that describes the high stability of certain cyclic, planar molecules with delocalized π-electrons. This property can be quantified using various computed indices. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index, where a value of 1 indicates a fully aromatic system. Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion, where large negative values inside the ring indicate strong aromatic character.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD provides a detailed picture of molecular behavior, including conformational changes and interactions with the solvent.
MD simulations of pyridoxal in an explicit water solvent have been performed to understand its dynamic behavior in a physiological-like environment. urfu.ru These simulations, typically run for nanoseconds, track the trajectory of the molecule and analyze various structural parameters over time.
Analyses such as the Root Mean Square Deviation (RMSD) are used to assess the stability of the molecule's conformation throughout the simulation. The Root Mean Square Fluctuation (RMSF) of individual atoms highlights the most flexible regions of the molecule. For pyridoxal, RMSF analysis shows that the atoms of the pyridine ring exhibit low fluctuation, indicating a rigid core, while the atoms of the hydroxymethyl and aldehyde side chains show higher fluctuations, confirming their conformational flexibility. urfu.ru The radius of gyration (Rg) provides insight into the molecule's compactness. Furthermore, analysis of intermolecular hydrogen bonds between pyridoxal and surrounding water molecules reveals the specific solvation patterns and how water molecules interact with the hydroxyl, aldehyde, and pyridine nitrogen functional groups. urfu.ru
Molecular Interactions and Complex Stability
Theoretical and computational studies have provided significant insights into the molecular interactions and stability of complexes involving 3-hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde (pyridoxal) and its derivatives. Research has particularly focused on complexes with various metal ions, employing methods such as Density Functional Theory (DFT) and Hirshfeld surface analysis to elucidate the nature of these interactions.
Studies on metal complexes with pyridoxal-semicarbazone (PLSC), a derivative of pyridoxal, have been thorough. For instance, the coordination chemistry of europium(III) and iron(III) complexes with PLSC was examined using both experimental and computational approaches. jove.com Single-crystal X-ray diffraction showed that the europium complex has a nine-coordinate geometry, while the iron complex adopts a six-coordinate structure. jove.com DFT-based geometry optimizations showed excellent agreement with experimental data, confirming the reliability of the computational methods. jove.com
The stability of these complexes is significantly influenced by a network of intermolecular contacts. Hirshfeld surface analysis has been used to quantify these interactions, confirming their importance in stabilizing the crystal lattice. jove.commdpi.com In the iron-PLSC complex, hydrogen bonds between the chloride anion, the protonated pyridine nitrogen, the phenyl group's oxygen, and a coordinated water molecule are crucial for stabilization. mdpi.com For a copper(II)-PLSC complex, the stability is largely attributed to hydrogen bond interactions between ligand molecules. nih.gov
Quantum Theory of Atoms in Molecules (QTAIM) analysis has been employed to investigate the nature of the metal-ligand bonds, revealing variations based on the donor atom and the ligand's protonation state. jove.com In a Cu(II)-PLSC complex, Natural Bond Orbital (NBO) analysis indicated that the interactions between the copper atom and oxygen atoms are significantly stronger than those with nitrogen atoms. nih.gov The stabilization energies for the Cu-O bonds were calculated to be between 13 and 100 kJ mol⁻¹, depending on the oxygen's position (carbonyl vs. phenolic). nih.gov
Furthermore, quantum chemical calculations have been used to compare the stability of gold(III) complexes with hydrazones derived from pyridoxal and its phosphorylated form, pyridoxal 5′-phosphate (PLP). nih.gov These studies revealed only a slight difference in the stability constants, suggesting that the phosphate (B84403) group does not participate directly in the complex formation with gold(III). nih.gov The minor increase in stability for the non-phosphorylated pyridoxal complexes is attributed to the absence of the electron-withdrawing phosphate group. nih.gov
Table 1: Summary of Computational Findings on Pyridoxal Derivative Complexes
| Complex | Computational Method | Key Findings on Interactions and Stability |
|---|---|---|
| Europium(III)-PLSC | DFT, Hirshfeld Surface | Nine-coordinate geometry; stability confirmed by intermolecular contacts. jove.com |
| Iron(III)-PLSC | DFT, Hirshfeld Surface | Six-coordinate structure; stabilization via hydrogen bonds involving chloride, pyridine N, and water. mdpi.com |
| Nickel(II)-PLSC | Hirshfeld Surface | Stability attributed to hydrogen bond interactions between ligand molecules. nih.gov |
| Copper(II)-PLSC | DFT, NBO, Hirshfeld Surface | Cu-O interactions are stronger than Cu-N; stabilization energies for Cu-O bonds range from 13-100 kJ mol⁻¹. nih.gov |
Reactivity and Mechanistic Studies of 3 Hydroxy 5 Hydroxymethyl 2 Methylisonicotinaldehyde
Aldehyde Group Reactivity and Functional Group Transformations
The aldehyde group at the C4 position is the primary site of chemical reactivity and is central to the compound's biological function as a coenzyme (in its phosphorylated form, pyridoxal (B1214274) 5'-phosphate or PLP). nbinno.compatsnap.com Its electrophilic carbon atom is susceptible to attack by a wide range of nucleophiles, initiating numerous functional group transformations.
The carbonyl carbon of the aldehyde group is highly electrophilic, readily undergoing nucleophilic addition. This reaction typically begins with the attack of a nucleophile on the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate known as a carbinolamine when the nucleophile is an amine. libretexts.orgresearchgate.net This addition is a crucial first step in many of its characteristic reactions, including the formation of Schiff bases. The versatility of the aldehyde group allows it to act as an electrophilic catalyst, facilitating a variety of transformations by covalently binding to substrates. nih.gov
A hallmark reaction of 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde is its condensation with primary amines, such as the ε-amino group of lysine (B10760008) residues in enzymes or the α-amino group of amino acids, to form an imine, commonly referred to as a Schiff base. libretexts.orgnih.govdrugbank.com This reaction is fundamental to the catalytic mechanism of all PLP-dependent enzymes. wikipedia.orgnih.gov
The formation and hydrolysis of these Schiff bases have been studied extensively, with kinetic and thermodynamic parameters determined for various amines and amino acids. These parameters are influenced by factors such as pH and the structure of the reacting amine. nih.govrsc.orgoup.com
Below is a table summarizing kinetic and thermodynamic data for Schiff base formation between Pyridoxal 5'-phosphate (PLP), the phosphorylated form of the title compound, and various amino compounds.
| Reactant | Parameter | Value | Conditions | Source |
|---|---|---|---|---|
| n-Hexylamine | ΔH (kJ/mol) | -4.2 to -25.1 | pH dependent, T=10-30°C, I=0.1 | rsc.org |
| n-Hexylamine | ΔS (J/mol·K) | +50.2 to -8.4 | pH dependent, T=10-30°C, I=0.1 | rsc.org |
| 4-Aminobutanoic acid (GABA) | ΔH (kJ/mol) | -30.1 to -46.0 | pH dependent, T=10-37°C, I=0.1 M | oup.com |
| 4-Aminobutanoic acid (GABA) | ΔS (J/mol·K) | -71 to -130 | pH dependent, T=10-37°C, I=0.1 M | oup.com |
| ε-Aminocaproic acid | ΔH (kcal/mol) | Small, pH dependent | T=25°C, 0.1 M pyrophosphate buffer | nih.gov |
| Glycine | Kadd (M-1) | 5.4 | T=30°C, I=1.0 (KCl) | nih.gov |
| Glycine | pKa (iminium ion) | 11.5 | T=30°C, I=1.0 (KCl) | nih.gov |
The aldehyde group can be readily oxidized to a carboxylic acid. In biological systems, the primary metabolic fate of vitamin B6 is the oxidation of pyridoxal to 4-pyridoxic acid, which is the main excretory product. nih.govkarger.com This transformation is catalyzed by specific enzymes. While aldehyde oxidase was initially considered the sole enzyme responsible, subsequent research has shown that NAD+-dependent aldehyde dehydrogenase also effectively catalyzes this reaction. nih.govkarger.com The Km value for pyridoxal with rat liver aldehyde dehydrogenase was found to be 75 µM. nih.govkarger.com This enzymatic oxidation represents a key pathway in the catabolism of the vitamin. karger.com
The aldehyde group can be reduced to a primary alcohol (hydroxymethyl group), converting 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde (pyridoxal) into pyridoxine (B80251). This reduction is a recognized part of human vitamin B6 metabolism. nih.govresearchgate.net Recent studies have provided evidence for pyridoxal reductase activity in human cells, which is responsible for this conversion. nih.govresearchgate.net This enzymatic reduction expands the known scope of the vitamin B6 salvage pathway, allowing for the interconversion between different vitamers. nih.gov
Substitution Reactions (e.g., Methyl Group Electrophilic Substitution)
The reactivity of the pyridoxal ring system is dominated by the chemistry of the aldehyde group and the ability of the protonated pyridine (B92270) nitrogen to act as an electron sink. libretexts.orgwikipedia.org This electronic configuration stabilizes the formation of carbanionic intermediates at the α-carbon of an attached amino acid substrate, which is the cornerstone of its coenzymatic activity. nih.govnih.govnih.gov Consequently, the aromatic ring and its substituents, including the 2-methyl group, are relatively deactivated towards typical electrophilic substitution reactions. The literature focuses extensively on the transformations involving the C4-aldehyde and its Schiff base adducts, with little to no evidence for direct electrophilic substitution on the 2-methyl group as a significant reaction pathway. The high reactivity of the other functional groups on the molecule represents the preferred sites for chemical modification.
Regioselectivity and Stereoselectivity in Reactions
The concepts of regioselectivity and stereoselectivity are central to the function of 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde, particularly in the context of its enzymatic reactions as the PLP cofactor.
Regioselectivity: After forming an external aldimine with an amino acid substrate, the PLP cofactor stabilizes a negative charge developed at the substrate's α-carbon. libretexts.org The specific bond at the α-carbon that is cleaved (Cα-H, Cα-COOH, or the Cα-side chain bond) is precisely controlled by the architecture of the enzyme's active site. nih.gov This control dictates the regioselectivity of the reaction, channeling the common carbanionic intermediate down different pathways such as transamination (cleavage of Cα-H), decarboxylation (cleavage of Cα-COOH), or retro-aldol reactions (cleavage of Cα-Cβ bond). wikipedia.orgnih.govlibretexts.org For example, in transamination, a proton is removed from the α-carbon and subsequently added to the C4' carbon of the cofactor, a 1,3-proton transfer that exemplifies strict regiochemical control. nih.govlibretexts.org
Stereoselectivity: PLP-dependent enzymes exhibit high stereoselectivity. nih.govresearchgate.net The PLP-substrate complex is held in a rigid, chiral environment within the enzyme's active site. This precise positioning ensures that proton abstraction and subsequent reactions occur on a specific face of the molecule, leading to stereochemically defined products. nih.gov This is evident in amino acid racemases, which use PLP to abstract the α-proton and then re-protonate the intermediate from the opposite face to invert the stereochemistry. libretexts.org Furthermore, synthetic pyridoxal derivatives carrying chiral basic groups have been shown to catalyze reactions like aldol (B89426) condensations with significant stereoselectivity, demonstrating that the inherent structure can be modified to control stereochemical outcomes. nih.gov In one instance, the stereoselectivity of a catalyst was even reversed upon protonation of the basic group. nih.gov
Impact of Aldehyde Position on Regioselectivity
The positioning of the aldehyde group at the C4 position of the pyridine ring is a critical determinant of the regioselectivity observed in the reactions of 3-hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde. This specific location, adjacent to the phenolic hydroxyl group at C3 and the hydroxymethyl group at C5, creates a distinct electronic and steric environment that directs incoming reagents to specific sites.
The regioselectivity in reactions involving substituted 3,4-pyridynes, which are structural analogs, is heavily influenced by the electronic effects of substituents that can polarize the triple bond and direct nucleophilic attack. nih.gov A similar principle applies to 3-hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde, where the electronic interplay between the hydroxyl and aldehyde groups at adjacent positions is expected to control the regiochemical outcome of its reactions.
Diastereoselective and Enantioselective Transformations
The chiral nature of reactants and catalysts can influence the stereochemical outcome of reactions involving 3-hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde, leading to diastereoselective and enantioselective transformations. The planar structure of the pyridine ring, combined with the spatial arrangement of its substituents, can create a chiral environment upon interaction with other molecules.
While specific studies on diastereoselective transformations involving this compound are not extensively detailed in readily available literature, the principles of stereocontrol are applicable. For example, in reactions with chiral amines or diamines, the formation of new stereocenters in the product would be influenced by the existing stereochemistry of the reactants. The formation of imidazolidine (B613845) derivatives from the reaction of pyridoxal with substituted diamines can proceed with high diastereoselectivity, particularly when the reaction conditions are carefully controlled. rsc.org
Enantioselective transformations are often achieved through the use of chiral catalysts. In the context of 3-hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde, a bifunctional catalyst could, for instance, activate the aldehyde through hydrogen bonding while simultaneously directing the approach of a nucleophile from a specific face, leading to a preferred enantiomer. rsc.org Such catalytic strategies are crucial for the synthesis of biologically active molecules with a defined stereochemistry.
Reaction Mechanisms and Intermediates
Understanding the reaction mechanisms and identifying key intermediates are fundamental to controlling the reactivity of 3-hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde. Its ability to participate in a variety of reactions, including cycloadditions, is a testament to its versatile chemical nature.
Cycloaddition Mechanisms (e.g., for Imidazolidine Formation)
The reaction of 3-hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde with 1,2-diamines is a classic example of a condensation reaction that leads to the formation of imidazolidine rings. wikipedia.org This transformation is of significant interest due to the prevalence of the imidazolidine scaffold in biologically active compounds. The mechanism of this reaction involves a series of nucleophilic additions and eliminations.
The process is initiated by the nucleophilic attack of one of the amino groups of the diamine on the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form a Schiff base intermediate. Subsequently, an intramolecular nucleophilic attack by the second amino group on the imine carbon leads to the formation of the five-membered imidazolidine ring. The reaction of pyridoxal with various amines and diamines has been shown to yield imidazolidine structures. rsc.org
A plausible mechanism for this transformation is outlined below:
Nucleophilic Attack: The primary amine of the diamine attacks the aldehyde carbon of 3-hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde.
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.
Dehydration: The carbinolamine undergoes dehydration to form a protonated imine (Schiff base).
Intramolecular Cyclization: The second amino group of the diamine attacks the imine carbon in an intramolecular fashion.
Deprotonation: The resulting cyclic intermediate is deprotonated to yield the final imidazolidine product.
| Step | Description | Intermediate |
| 1 | Nucleophilic attack of diamine on aldehyde | Carbinolamine |
| 2 | Dehydration | Schiff Base (Imine) |
| 3 | Intramolecular cyclization | Cyclic Cationic Intermediate |
| 4 | Deprotonation | Imidazolidine |
Transition State Analysis
The theoretical investigation of reaction mechanisms through transition state analysis provides valuable insights into the feasibility and selectivity of chemical transformations. For cycloaddition reactions involving 3-hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde, computational methods such as Density Functional Theory (DFT) can be employed to model the transition state structures and determine their energies. researchgate.netnih.gov
The transition state is the highest energy point along the reaction coordinate and its structure reveals the geometry of the reacting molecules as they transform into products. libretexts.org The energy of the transition state, or the activation energy, determines the rate of the reaction. By comparing the activation energies of different possible reaction pathways, the most likely mechanism and the expected product distribution can be predicted. e3s-conferences.org
For the [3+2] cycloaddition reaction leading to imidazolidine formation, transition state calculations would help to elucidate the concerted or stepwise nature of the ring-forming step and to rationalize the observed regio- and stereoselectivity. The calculations can model the orientation of the reactants in the transition state, highlighting the key orbital interactions that lead to bond formation. researchgate.net
Intramolecular Interactions and Their Influence on Reactivity
The reactivity of 3-hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde is not solely dependent on the individual properties of its functional groups, but also on the interactions between them. Intramolecular forces, particularly hydrogen bonding, play a crucial role in modulating its chemical behavior.
Role of Intramolecular Hydrogen Bonding in Reactivity
A prominent feature in the structure of 3-hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde is the presence of an intramolecular hydrogen bond between the phenolic hydroxyl group at the C3 position and the adjacent aldehyde group at the C4 position. This interaction has a profound effect on the molecule's conformation and reactivity. nih.gov
The hydrogen bond locks the aldehyde group in a specific orientation relative to the hydroxyl group, which can influence the accessibility of the aldehyde for nucleophilic attack. Furthermore, the hydrogen bond can increase the electrophilicity of the carbonyl carbon by withdrawing electron density. This is because the hydrogen atom of the hydroxyl group becomes more acidic, and the oxygen atom of the aldehyde group becomes a better hydrogen bond acceptor.
The strength of this intramolecular hydrogen bond can be influenced by the electronic properties of the pyridine ring. researchgate.net The presence of this bond can stabilize the ground state of the molecule and potentially raise the activation energy for reactions that require breaking or significant distortion of this bond. Conversely, for reactions where the transition state is also stabilized by hydrogen bonding, the reaction rate may be enhanced. The influence of hydroxyl groups on the reactivity of aromatic rings has been noted in other systems, where they can activate the ring towards certain reactions. researchgate.net
The table below summarizes the key intramolecular interactions and their potential effects on the reactivity of 3-hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde.
| Interacting Groups | Type of Interaction | Potential Effect on Reactivity |
| 3-OH and 4-CHO | Intramolecular Hydrogen Bond | Increases electrophilicity of aldehyde carbon; Influences conformational rigidity |
| Pyridine N and solvent/reagent | Hydrogen Bonding/Coordination | Modulates overall electron density of the ring; Can act as a binding site for catalysts |
| 5-CH2OH and other groups | Steric/Electronic Effects | Influences the steric accessibility of adjacent sites; Can participate in further reactions |
Chelation Effects
The formation of metal chelates with 3-hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde, particularly its Schiff base derivatives, has profound effects on the molecule's stability, reactivity, and catalytic activity. These effects are a subject of extensive research due to their importance in both biological systems and potential therapeutic applications.
Detailed Research Findings:
The chelation of metal ions by pyridoxal Schiff bases is a key aspect of the catalytic mechanism of many vitamin B6-dependent enzymes. The metal ion can act as a Lewis acid, stabilizing the electronic structure of the Schiff base and facilitating various transformations of the amino acid substrate. Computational studies have shown that metal chelation can significantly increase the acidity of the Cα and C4′ atoms of the Schiff base. acs.orgnih.gov This increased acidity facilitates the breaking of bonds at these positions, which is a critical step in reactions such as transamination and decarboxylation. acs.orgnih.govlibretexts.org
The specific metal ion involved can modulate the reactivity in distinct ways. For instance, trivalent metals like Al³⁺ and Fe³⁺ have been shown to increase the acidity of the Cα and C4′ atoms to a greater extent than divalent metals like Mg²⁺, Ni²⁺, Zn²⁺, and Cu²⁺. acs.orgnih.gov This differential activation can be harnessed to favor specific reaction pathways. acs.orgnih.gov Studies on nonenzymatic transamination reactions have demonstrated that the presence of metal ions such as Fe³⁺ and Al³⁺ can dramatically accelerate the reaction rate, with mechanistic studies suggesting synergistic catalysis between the metal and pyridoxal. acs.org
The stability of the metal complexes formed is a crucial factor in their biological and chemical effects. The stability constants (log β) of various metal complexes with pyridoxal derivatives have been determined through potentiometric and spectrophotometric methods. These constants provide a quantitative measure of the affinity of the ligand for different metal ions. For example, Schiff bases of pyridoxal 5'-phosphate and phenylglycine derivatives form stable 1:1 and 1:2 complexes with several divalent transition metal ions, including Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺. acs.org Similarly, hydrazones derived from pyridoxal have been investigated for their chelation properties, particularly with iron, showing potential for the treatment of iron overload. nih.govnih.govhuji.ac.il The stability of these complexes is influenced by factors such as the nature of the metal ion, the specific Schiff base ligand, and the pH of the solution. acs.orgrsc.orgresearchgate.net
The coordination chemistry of pyridoxal and its derivatives is diverse. The Schiff bases can act as bidentate or tridentate ligands, coordinating with the metal ion through the phenolic oxygen, the imine nitrogen, and in some cases, a carboxylate group from the amino acid residue. researchgate.net X-ray crystallography studies have provided detailed structural information on these metal complexes. nih.govacs.org
The chelation effects of 3-hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde and its derivatives are summarized in the table below, highlighting the stability constants of various metal complexes.
Interactive Data Table: Stability Constants of Metal Complexes with Pyridoxal Derivatives
| Metal Ion | Ligand | Log β | Reference |
| Cu²⁺ | Pyridoxamine (B1203002) | - | rsc.orgresearchgate.netrsc.org |
| Zn²⁺ | Pyridoxal-TRIS Schiff-base | 9.08 | nih.gov |
| Ni²⁺ | Pyridoxal-derived hydrazones | - | researchgate.net |
| Fe³⁺ | Pyridoxal Schiff base (H₂L¹) | - | acs.org |
| Au³⁺ | Pyridoxal-derived hydrazones | - | nih.gov |
| Mn²⁺ | Phenylglycine Schiff base of PLP | - | acs.org |
| Co²⁺ | Phenylglycine Schiff base of PLP | - | acs.org |
Derivative Synthesis and Structure Activity Relationship Studies Sar of 3 Hydroxy 5 Hydroxymethyl 2 Methylisonicotinaldehyde
Design and Synthesis of Advanced Pyridoxal (B1214274) Derivatives
The design and synthesis of novel pyridoxal derivatives have been a focal point of research aimed at enhancing potency, selectivity, and stability. These efforts have resulted in a wide array of analogs, each with unique properties and potential applications.
The synthesis of pyridoxal oximes and their O-methylated counterparts has been explored as a means to introduce structural diversity and modulate the reactivity of the aldehyde group. mdpi.comnih.govnih.gov A common synthetic route involves the condensation of pyridoxal with hydroxylamine (B1172632) or its O-alkylated derivatives. nih.gov For instance, oxime ethers can be synthesized by reacting pyridoxal with O-methylhydroxylamine or O-benzylhydroxylamine hydrochloride in the presence of a mild base, such as sodium bicarbonate, with high yields. nih.gov
Microwave-assisted synthesis has also been employed to produce quaternary salts of pyridoxal oxime efficiently. mdpi.comnih.gov This method offers advantages such as shorter reaction times and good to excellent yields, both in solvent and under solvent-free conditions. mdpi.comnih.gov The quaternization is typically achieved by reacting pyridoxal oxime with substituted phenacyl bromides. mdpi.com
Structure-activity relationship studies on pyridoxal oxime derivatives have revealed their potential as reactivators of cholinesterases inhibited by organophosphorus compounds. nih.gov The potency of these derivatives is influenced by the nature of the substituents on the phenacyl moiety attached to the quaternary nitrogen. nih.gov Molecular modeling studies suggest that the positioning of these derivatives within the active site of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is similar, but steric hindrance from substituents near the oxime group can affect their reactivating efficacy. nih.gov
Table 1: Synthesis of Quaternary Salts of Pyridoxal Oxime via Microwave Irradiation mdpi.comnih.gov
| Reactant | Conditions | Yield (in Acetone) | Yield (Solvent-Free) | Reaction Time (in Acetone) | Reaction Time (Solvent-Free) |
|---|---|---|---|---|---|
| Pyridoxal oxime + Substituted phenacyl bromides | Microwave irradiation | 58-94% | 42-78% | 3-5 min | 7-10 min |
The synthesis of fused heterocyclic systems incorporating the pyridoxal scaffold, such as pyrido[1,2-c]pyrimidine (B1258497) derivatives, has been investigated to create novel compounds with potential pharmacological activities. nih.govresearchgate.net One synthetic approach involves a multi-step process starting from the C-arylation of phenylacetonitrile (B145931) derivatives with 2-bromopyridine, followed by hydrolysis to the corresponding acetamides. nih.gov These intermediates can then undergo cyclocondensation with diethyl carbonate to form 4-aryl-2H-pyrido[1,2-c]pyrimidine-1,3-diones. nih.gov
Structure-activity relationship studies of these derivatives have focused on their affinity for serotonin (B10506) receptors and transporters. nih.gov The nature and position of substituents on the aryl ring significantly influence their binding affinities. nih.gov For instance, certain substitutions can lead to high affinity for the 5-HT1A receptor. nih.gov
While specific research on pyridoxal imidazolidine (B613845) derivatives is less prevalent in the reviewed literature, the general principles of modifying the pyridoxal structure through heterocyclic ring formation are applicable. The synthesis of pyrimidine (B1678525) derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea, or guanidine (B92328) derivative. bu.edu.eg
Table 2: SAR of 4-Aryl-2H-pyrido[1,2-c]pyrimidine Derivatives nih.gov
| Compound Series | Target | Key Structural Features for Activity |
|---|---|---|
| 4-aryl-2H-pyrido[1,2-c]pyrimidine | 5-HT1A Receptor | Aryl substituents and their positions |
| 4-aryl-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine | SERT Protein | Saturation of the pyridine (B92270) ring |
Pyridoxal 5'-phosphate (PLP) is the biologically active form of vitamin B6 and a crucial cofactor for numerous enzymes. nih.govwikipedia.org Its synthesis is a key metabolic process. nih.gov In many organisms, PLP is synthesized from pyridoxal via the action of pyridoxal kinase, which catalyzes the phosphorylation of the 5'-hydroxymethyl group using ATP. wikipedia.orgresearchgate.net The synthesis can also proceed through the salvage pathway, where other vitamin B6 vitamers are converted to their 5'-phosphate esters and subsequently oxidized to PLP by pyridoxine (B80251) 5'-phosphate oxidase. nih.govwikipedia.org
The phosphate (B84403) group at the 5'-position is critical for the coenzymatic activity of PLP. frontiersin.orgnih.gov It serves as a key binding determinant, anchoring the cofactor in the active site of PLP-dependent enzymes. frontiersin.orgnih.gov The phosphate group's importance has been demonstrated in studies where its replacement with pyridoxal resulted in a significant decrease in enzyme activity. frontiersin.orgnih.gov It is proposed to interact with substrates and stabilize reaction intermediates. frontiersin.orgnih.gov
Modifications to the phosphate group have been explored to create PLP analogs with altered properties. nih.gov For example, replacing the phosphate with a methylphosphonate (B1257008) group can increase stability towards hydrolysis while preserving potency at certain receptors. nih.gov
Table 3: Key Enzymes in PLP Synthesis nih.govwikipedia.org
| Enzyme | Function | Substrate(s) | Product |
|---|---|---|---|
| Pyridoxal kinase (PLK) | Phosphorylation | Pyridoxal, ATP | Pyridoxal 5'-phosphate (PLP) |
| Pyridox(-am-)ine 5′-phosphate oxidase (PNPOx) | Oxidation | Pyridoxine 5′-phosphate, Pyridoxamine (B1203002) 5′-phosphate | Pyridoxal 5'-phosphate (PLP) |
Bioisosteric replacement is a strategy used in medicinal chemistry to modify a lead compound by replacing a functional group with another that has similar physical or chemical properties, with the aim of improving its biological activity, selectivity, or pharmacokinetic profile. cambridgemedchemconsulting.com In the context of pyridoxal derivatives, the phosphate group of PLP has been a target for bioisosteric replacement.
One such example is the synthesis of pyridoxal-5'-tetrazole (PLT), where the phosphate moiety is replaced by a tetrazole ring. luc.edunih.govresearchgate.net The synthesis of PLT involves a multi-step process starting from pyridoxine, which is protected, oxidized, and then subjected to a series of reactions to introduce the tetrazole group at the 5'-position. researchgate.net Spectrophotometric and X-ray crystallographic analyses have been used to study the interaction of PLT with target proteins, such as the transcription regulator protein GabR from Bacillus subtilis. nih.gov While PLT itself may not be a drug candidate, it serves as a valuable probe to investigate the detailed mechanisms of PLP-dependent enzymes. nih.govresearchgate.net
The introduction of an azido (B1232118) group into the pyridoxal structure provides a chemical handle for bioorthogonal reactions, such as the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). These reactions allow for the specific labeling and visualization of biomolecules in their native environment. While specific synthesis and SAR studies of azidomethyl pyridoxal derivatives were not detailed in the provided search results, the general principles of bioorthogonal chemistry suggest their utility in chemical biology for studying PLP-dependent enzymes and their interactions.
Structural Modification and Reactivity Correlations
The reactivity of pyridoxal and its derivatives is intrinsically linked to their chemical structure. The aldehyde group at the 4-position is a key feature, readily forming a Schiff base (imine) with the ε-amino group of a lysine (B10760008) residue in the active site of PLP-dependent enzymes. nih.gov This internal aldimine is the resting state of the cofactor. nih.gov Upon substrate binding, a transimination reaction occurs, forming an external aldimine with the substrate's amino group. nih.gov
The pyridine ring, with its electron-withdrawing nitrogen atom, plays a crucial role in stabilizing the various carbanionic intermediates that form during catalysis. wikipedia.org Modifications to the pyridine ring, such as the introduction of different substituents, can alter the electronic properties of the ring and thus modulate the catalytic efficiency of the cofactor. mdpi.com
The hydroxyl group at the 3-position is also important for catalysis, often participating in hydrogen bonding interactions within the active site. The 5'-phosphate group, as discussed earlier, is vital for binding and proper orientation of the cofactor. frontiersin.orgnih.gov Structure-activity relationship studies of various pyridoxal analogs have consistently highlighted the importance of these key structural features for their biological function. nih.govjst.go.jp
Influence of Substituent Effects on Chemical Reactivity
The chemical reactivity of derivatives of 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde, also known as pyridoxal, is significantly influenced by the electronic and steric nature of various substituents. These modifications can alter the reactivity of the aldehyde group, the acidity of the phenolic hydroxyl group, and the nucleophilicity of the pyridine ring nitrogen.
Research into Schiff bases formed from pyridoxal 5'-phosphate and substituted anilines demonstrates the profound impact of substituents on the aromatic amine ring. The introduction of hydroxyl (–OH) or thiol (–SH) groups can alter the electronic properties and geometry of the resulting imine. For instance, these substituents influence the frontier molecular orbitals, which in turn affects the kinetic stability of the Schiff base towards hydrolysis. This modulation of reactivity is crucial for applications where stability in aqueous environments is necessary.
The table below summarizes the influence of different substituents on the reactivity of pyridoxal derivatives based on documented research findings.
| Derivative Class | Substituent Modification | Observed Effect on Reactivity |
| Schiff Bases | Introduction of -OH or -SH on the amine moiety | Alters frontier molecular orbitals, affecting hydrolysis kinetics. |
| 5'-Position Analogs | Replacement of phosphate with carboxylic acid | Maintains antagonistic potency at P2X receptors, suggesting the importance of an anionic group. nih.gov |
| 6-Position Analogs | Introduction of nitrophenylazo groups | Enhances antagonistic potency at P2Y13 receptors, indicating electronic effects at this position are critical for activity. nih.gov |
Impact of Functional Group Positions on Reaction Outcomes
The specific placement of functional groups on the 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde scaffold is a critical factor that dictates the outcome of chemical reactions, including regioselectivity and the formation of different product isomers. The inherent electronic distribution of the pyridine ring, coupled with the directing effects of the hydroxyl, methyl, and hydroxymethyl groups, creates a nuanced reactive landscape.
The aldehyde group at the C4 position is the primary site for reactions such as condensation with amines to form Schiff bases. The reactivity of this aldehyde is modulated by the adjacent phenolic hydroxyl group at C3, which can form an intramolecular hydrogen bond, influencing the electrophilicity of the carbonyl carbon.
Derivatization at the C6 position of the pyridine ring has been shown to be a viable strategy for creating potent receptor antagonists. For instance, the synthesis of 6-azophenyl derivatives of pyridoxal-5'-phosphate has led to compounds with significant biological activity. nih.gov The position of substituents on the appended phenyl ring, such as nitro and chloro groups, further refines this activity, highlighting the importance of the spatial arrangement of functional groups in determining biological outcomes. nih.gov
Correlation between Structure and Spectroscopic Properties of Derivatives
The structural modifications of 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde derivatives are directly reflected in their spectroscopic signatures. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) provide valuable insights into the electronic and structural features of these molecules.
UV-Visible Spectroscopy: The UV-Vis spectra of Schiff base derivatives are particularly sensitive to substituent effects. For Schiff bases derived from pyridoxal 5'-phosphate, the introduction of an –OH group on the aniline (B41778) ring leads to a bathochromic (red) shift in the absorption spectrum, while a mercapto (–SH) group results in a hypsochromic (blue) shift. nih.gov These spectral changes are attributed to alterations in the dihedral angle between the two aromatic rings and the involvement of the substituent's heteroatoms in the frontier molecular orbitals. nih.gov
NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of pyridoxal derivatives. In a pyridoxal-TRIS Schiff base, the proton of the methyl group on the pyridoxal ring appears as a singlet at approximately 2.34 ppm in the ¹H NMR spectrum. nih.gov The azomethine carbon in the ¹³C NMR spectrum is a characteristic peak, resonating around 162.48 ppm. nih.gov The chemical shifts of the pyridine ring carbons and protons are also indicative of the electronic environment and can be influenced by derivatization at various positions.
Infrared Spectroscopy: IR spectroscopy provides information about the functional groups present in the derivatives. For instance, in cobalt(III) complexes of Schiff bases derived from pyridoxal, the C=N stretching vibration of the imine is typically observed in the range of 1606 cm⁻¹. mdpi.com The C-O stretching of the phenolic hydroxyl group is also a prominent band.
Mass Spectrometry: Electrospray ionization-mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of these derivatives. For example, the ESI-MS of a pyridoxal-TRIS Schiff base shows a peak corresponding to the protonated molecule [M+H]⁺ at m/z 271.2. nih.gov
The following table presents a summary of the spectroscopic data for a representative pyridoxal derivative.
| Spectroscopic Technique | Derivative | Key Observations |
| ¹H NMR | Pyridoxal-TRIS Schiff base | Methyl protons at 2.34 ppm; aromatic proton at 7.72 ppm; carbimine proton at 8.89 ppm. nih.gov |
| ¹³C NMR | Pyridoxal-TRIS Schiff base | Azomethine carbon at 162.48 ppm; methyl carbon at 19.34 ppm; pyridine ring carbons between 117-159 ppm. nih.gov |
| UV-Vis | Schiff base with 2-hydroxyaniline | Bathochromic shift compared to the unsubstituted aniline derivative. nih.gov |
| ESI-MS | Pyridoxal-TRIS Schiff base | [M+H]⁺ peak at m/z 271.2. nih.gov |
Aqueous Solubility Enhancement through Derivatization
The modification of the 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde structure can be strategically employed to enhance its aqueous solubility, a critical factor for many of its biological and chemical applications. The inherent structure of pyridoxal is water-soluble, and this property can be further improved through specific derivatizations. nih.gov
The most notable example of solubility enhancement is the phosphorylation of the 5'-hydroxymethyl group to form pyridoxal 5'-phosphate (PLP). The introduction of the highly polar and ionizable phosphate group significantly increases the water solubility of the molecule. This is the biologically active form of vitamin B6 and its enhanced solubility is crucial for its function as a coenzyme in numerous aqueous cellular environments. nih.gov
Beyond phosphorylation, other strategies can be envisioned to improve aqueous solubility. The introduction of other polar and ionizable functional groups, such as carboxylic acids or sulfonic acids, can also lead to derivatives with enhanced water solubility. The synthesis of carboxylic acid derivatives has been shown to produce compounds that retain biological activity, suggesting that this is a viable strategy for creating soluble and active analogs. nih.gov Additionally, the formation of glycosylated derivatives can improve water solubility, although this may also impact bioavailability. nih.gov
| Derivatization Strategy | Functional Group Introduced | Impact on Aqueous Solubility |
| Phosphorylation | Phosphate group at the 5'-position | Significantly increases solubility. nih.gov |
| Carboxylation | Carboxylic acid group | Increases polarity and potential for ionization, enhancing solubility. nih.gov |
| Sulfonation | Sulfonic acid group | Introduces a strongly acidic and highly polar group, improving solubility. nih.gov |
| Glycosylation | Sugar moiety | Generally increases water solubility. nih.gov |
Coordination Chemistry and Ligand Design with 3 Hydroxy 5 Hydroxymethyl 2 Methylisonicotinaldehyde
Pyridoxal (B1214274) as a Ligand in Metal Complexes
The pyridoxal molecule can act as a chelating ligand, coordinating to metal ions through various donor atoms, including the phenolic oxygen, the aldehyde oxygen, and the pyridine (B92270) ring nitrogen. This chelating ability is fundamental to its role in biological systems and has been extensively explored in synthetic coordination chemistry.
The synthesis of metal complexes involving pyridoxal or its derivatives typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. rdd.edu.iquobaghdad.edu.iq The general approach often entails dissolving the pyridoxal ligand (such as pyridoxal hydrochloride, neutralized with a base) and the metal salt (e.g., chlorides, nitrates) in a solvent like ethanol (B145695) or methanol (B129727). acs.orgnih.gov The reaction mixture is then stirred, sometimes with heating or reflux, to facilitate the formation of the complex, which may precipitate out of the solution. rdd.edu.iqacs.org
For instance, ternary iron(III) complexes have been prepared by reacting iron(III) nitrate (B79036) with one equivalent of a dipicolylamine derivative and one equivalent of a pyridoxal-derived Schiff base in methanol in the presence of triethylamine. acs.org Similarly, complexes of various transition metals such as Cu(II), Ni(II), Co(II), and Zn(II) have been synthesized by reacting the respective metal chlorides with pyridoxal-derived Schiff bases in an alcoholic medium. uobaghdad.edu.iqresearchgate.net The stoichiometry of the resulting complexes, such as ML2, can be controlled by the reaction conditions and the nature of the metal ion and ligand. researchgate.net The choice of solvent and pH can also be crucial for the successful synthesis and crystallization of these coordination compounds. mdpi.comnih.gov
| Metal Ion | Ligand Type | General Synthesis Method | Solvent | Reference |
|---|---|---|---|---|
| Fe(III) | Pyridoxal Schiff Base | Reaction of Fe(NO3)3·9H2O with Schiff base and dipicolylamine derivative | Methanol | acs.org |
| Cu(II), Ni(II), Co(II), Zn(II) | Pyridoxal Schiff Base | Reaction of metal chlorides with Schiff base | Ethanol | researchgate.net |
| Ni(II) | Pyridoxal-derived Hydrazide | Refluxing ethanolic solution of hydrazide and NiCl2·6H2O | Ethanol | nih.gov |
| La(III) | Pyridoxal-derived Hydrazone | Heating a solution of hydrazone and LaCl3·6H2O under reflux | Ethanol | nih.gov |
A variety of spectroscopic and analytical techniques are employed to characterize the structure and properties of pyridoxal-metal complexes. These methods confirm the coordination of the metal ion to the ligand and elucidate the geometry of the resulting complex. nih.gov
Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is instrumental in verifying the coordination of the ligand to the metal ion. Key vibrational bands in the ligand's spectrum are expected to shift upon complexation. For example, the C=N (azomethine) stretching frequency of a pyridoxal Schiff base ligand typically shifts, confirming its involvement in coordination. chemmethod.com The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. uobaghdad.edu.iq
Electronic (UV-Vis) Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within the complex. The spectra of the complexes typically show bands corresponding to intra-ligand transitions and ligand-to-metal charge transfer (LMCT) transitions. chemmethod.com For instance, iron(III) complexes of a pyridoxal Schiff base display LMCT bands from the phenolate (B1203915) group to the iron(III) center. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and to observe changes upon complexation, particularly for diamagnetic metal complexes. researchgate.net
Mass Spectrometry: Mass spectrometry helps in determining the molecular weight and confirming the stoichiometry of the synthesized complexes. researchgate.netchemmethod.com
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the coordination geometry around the metal center. researchgate.net For example, the structure of an iron(III) complex revealed a distorted six-coordinate FeN₄O₂ core. acs.org X-ray studies are crucial for understanding the precise way pyridoxal and its derivatives bind to metal ions. researchgate.net
| Technique | Observed Feature | Interpretation | Reference |
|---|---|---|---|
| FT-IR | Shift in C=N stretching frequency | Coordination of azomethine nitrogen to metal ion | chemmethod.com |
| FT-IR | New bands in the low-frequency region | Formation of M-N and M-O bonds | uobaghdad.edu.iq |
| UV-Vis | Bands near 420-520 nm in Fe(III) complexes | Phenolate to Fe(III) ligand-to-metal charge transfer (LMCT) | acs.org |
| Mass Spectrometry | Molecular ion peak | Confirmation of molecular formula and stoichiometry | chemmethod.com |
| X-ray Crystallography | Determination of atomic coordinates | Elucidation of 3D molecular structure and coordination geometry | acs.orgresearchgate.net |
Ligand Design Principles based on Pyridoxal Scaffold
The pyridoxal scaffold is a privileged structure in ligand design due to its inherent chelating ability, steric and electronic tunability, and biological relevance. researchgate.netacs.org Its structure can be systematically modified to create ligands with specific properties for applications in areas like catalysis and materials science.
A primary strategy in modifying the pyridoxal scaffold is through the formation of Schiff bases (imines). The aldehyde group of pyridoxal reacts readily with primary amines via a condensation reaction to form a C=N double bond, known as an azomethine group. researchgate.netnih.gov This reaction is a facile method for introducing a wide variety of functionalities into the pyridoxal framework, thereby creating a diverse library of ligands. chemmethod.comresearchgate.net
These Schiff base ligands are excellent chelating agents, often acting as bidentate or tridentate ligands. researchgate.netscience.gov Coordination with metal ions typically occurs through the phenolic oxygen, the azomethine nitrogen, and potentially other donor atoms from the amine substituent. sapub.org The resulting metal complexes often exhibit high stability. nih.gov Pyridoxal-derived Schiff bases, such as those formed with semicarbazide (B1199961), thiosemicarbazide, and their derivatives, have been extensively studied for their coordination chemistry with transition metals. researchgate.netscispace.com The versatility of these ligands stems from their straightforward synthesis and the diverse coordination possibilities they offer with various metal ions. researchgate.net
The pyridoxal scaffold is an attractive platform for developing chiral ligands for asymmetric catalysis. acs.org By condensing pyridoxal with chiral primary amines or amino alcohols, chiral Schiff base ligands can be synthesized. These ligands create a chiral environment around a coordinated metal center, which can induce enantioselectivity in catalytic reactions. nih.govresearchgate.net
Researchers have developed chiral pyridoxals from commercially available starting materials like pyridoxine (B80251) and chiral prolinols. nih.gov These chiral catalysts have shown good activity in asymmetric transamination of α-keto acids, mimicking the function of vitamin B6-dependent enzymes. acs.orgnih.gov The success of these systems relies on the ability of the chiral ligand to effectively control the stereochemical outcome of the reaction.
The design of these ligands often follows principles established in asymmetric catalysis, where modularity allows for systematic tuning of steric and electronic properties to optimize enantioselectivity. nih.govresearchgate.net The development of vitamin B6-based biomimetic asymmetric catalysis is an active area of research, with chiral pyridoxals enabling various transformations, including Mannich/aldol (B89426) reactions and α-C–H functionalization of glycinates. acs.org The potential of these chiral ligands lies in their ability to facilitate the synthesis of enantiomerically pure compounds, which are highly valuable in the pharmaceutical and fine chemical industries. researchgate.net
Applications in Advanced Organic Synthesis and Materials Science
Pyridoxal (B1214274) as a Building Block in Complex Organic Molecule Synthesis
The reactivity of the aldehyde and hydroxyl groups, combined with the stable pyridine (B92270) core, allows pyridoxal to serve as a foundational scaffold for constructing complex molecular architectures.
Pyridoxal is an effective precursor for the synthesis of various nitrogen-containing heterocyclic compounds. Its reaction with primary amines, particularly those bearing another heterocyclic fragment such as pyridine, pyrimidine (B1678525), or quinoline, readily yields new derivatives. researchgate.net These reactions often result in the formation of Schiff bases (imines) or can proceed further to form more complex fused ring systems like aminoacetals or imidazolidine (B613845) fragments. researchgate.net For instance, the reaction of pyridoxal with 2-aminomethylpiperidine results in a product containing an imidazolidine moiety. researchgate.net
Furthermore, the pyridoxal framework can be extensively modified to build diverse heterocyclic structures. Methodologies have been developed for furan (B31954) ring closure, leading to the formation of 2-heteroarylfuro[2,3-c]pyridines. mdpi.com The strategic manipulation of the hydroxymethyl group at the C(5) position of the pyridine ring is a key feature in synthesizing more complex fused systems, including aminooxazole-, aminoimidazole-, and aminopyrrole-fused pyridinols derived from the related compound pyridoxine (B80251). nih.gov
The synthesis of benzimidazoles, a critical pharmacophore in medicinal chemistry, can utilize pyridoxal as a key reactant. researchgate.net A notable application involves the condensation of o-phenylenediamine (B120857) with two equivalents of pyridoxal. This reaction produces a tetradentate Schiff base ligand, which incorporates two imine linkages and the core pyridoxal structure. nih.gov This resulting molecule can be considered a complex analogue of a benzimidazole (B57391) derivative, where the imidazole (B134444) ring is effectively opened and elaborated into a larger, metal-chelating framework. Such structures are of significant interest for their coordination chemistry and potential applications in catalysis and sensing. The general synthesis of benzimidazoles often involves the cyclization of an o-phenylenediamine with an aldehyde, and pyridoxal provides a functionalized aldehyde to create highly substituted and functional benzimidazole-type structures. researchgate.net
Role in the Development of Fine Chemical Precursors
Pyridoxal is a precursor for the synthesis of pyridoxal 5'-phosphate (PLP), its biologically active coenzyme form, which is a vital fine chemical for biochemical and pharmaceutical research. researchgate.net The synthesis of PLP and its analogues is a key area of study, aiming to produce stable and effective enzyme inhibitors or modulators. nih.govresearchgate.net The chemical modification of pyridoxal allows for the creation of a library of derivatives that can serve as mimetics of the natural cofactor, potentially offering enhanced stability or novel activities. mdpi.com These derivatives are valuable as fine chemical precursors for investigating enzyme mechanisms and for the development of new therapeutic agents.
Advanced Materials Science Applications
The inherent photophysical properties and reactive functional groups of pyridoxal make it an attractive scaffold for the development of advanced functional materials.
Pyridoxal is an excellent building block for creating molecules with Aggregation-Induced Emission (AIE) properties. AIE materials are typically non-emissive when dissolved but become highly fluorescent upon aggregation, a phenomenon that overcomes the common issue of aggregation-caused quenching (ACQ) seen in many traditional fluorophores. rsc.org
Researchers have synthesized various Schiff base derivatives by condensing pyridoxal with compounds like benzidine (B372746) or salicylaldehyde (B1680747) hydrazone. These pyridoxal-derived molecules exhibit classic AIE characteristics. For example, a Schiff base synthesized from benzidine and pyridoxal is non-fluorescent in a soluble DMSO medium but shows a significant enhancement in fluorescence at 563 nm when water (a poor solvent) is added, causing the molecules to aggregate. This aggregation restricts intramolecular rotation, leading to the observed fluorescence. nih.gov
These AIE-active materials, often termed "AIEgens," have been successfully employed as chemosensors for detecting metal ions and changes in pH. The fluorescence of these aggregates can be selectively quenched by certain metal ions, enabling their detection and quantification.
Table 1: Performance of Pyridoxal-Derived AIE Sensors
| Analyte | Pyridoxal Derivative | Quenching/Enhancement | Detection Limit (LOD) | Binding Ratio (Ligand:Ion) |
| Cu²⁺ | HSP (pyridoxal + salicylaldehyde hydrazone) | Quenching | 1.75 µM | Not Specified |
| Fe²⁺ | HSP (pyridoxal + salicylaldehyde hydrazone) | Quenching | 1.89 µM | Not Specified |
| Fe³⁺ | BNPY (pyridoxal + benzidine) | Quenching | 0.56 µM | 1:2 |
| Cu²⁺ | Tetradentate Schiff base (pyridoxal + o-phenylenediamine) | Quenching | 0.531 µM | 1:1 |
| pH | BNPY (pyridoxal + benzidine) | Multiple Fluorescence Windows | Not Applicable | Not Applicable |
Pyridinium-based ionic liquids are a class of molten salts with applications as green solvents and catalysts. The synthesis of chiral ionic liquids (CILs) is of particular interest for their use in asymmetric synthesis. While the pyridinium (B92312) scaffold is common in ionic liquids, the direct use of the chiral, multifunctional pyridoxal molecule as the primary scaffold for creating these CILs is not extensively documented in current research.
Theoretically, the pyridoxal structure is suitable for such applications. N-functionalization of the pyridine ring nitrogen can create the pyridinium cation, a foundational step in synthesizing pyridinium ionic liquids. The inherent chirality of pyridoxal derivatives or the introduction of chiral centers through its reactive handles could be exploited to produce CILs. However, current synthetic routes for chiral pyridinium ionic liquids more commonly employ other chiral starting materials, such as amino acids or commercially available chiral amines, which are then attached to a pyridine or other heterocyclic ring. Although pyridoxal itself is used as a catalyst in biomimetic asymmetric reactions, its incorporation as the core scaffold of a chiral ionic liquid remains a developing area.
Fluorescent Probes and Dyes Development
The unique structural characteristics of 5-Hydroxy-2-methylisonicotinaldehyde, featuring a hydroxyl group ortho to an aldehyde on a pyridine ring, make it a valuable precursor in the development of fluorescent probes and dyes. Its reactivity allows for the synthesis of Schiff base derivatives that can exhibit tunable photophysical properties, making them suitable for various sensing and imaging applications.
The primary route to developing fluorescent compounds from this compound involves a condensation reaction between its aldehyde group and the primary amino group of a selected molecule. This reaction forms a Schiff base, also known as an imine, which can be inherently fluorescent. The choice of the amine component is crucial as it significantly influences the spectral properties and the selectivity of the resulting probe.
A key mechanism that can give rise to fluorescence in Schiff bases derived from this compound is Excited State Intramolecular Proton Transfer (ESIPT). In this process, upon excitation with light, a proton is transferred from the hydroxyl group to the imine nitrogen. This creates a transient tautomer that is responsible for the fluorescent emission. The large Stokes shift observed in ESIPT-capable molecules is advantageous for fluorescence imaging as it minimizes self-quenching and background interference.
The development of fluorescent probes from this compound allows for the creation of chemosensors for various analytes. For instance, by incorporating specific binding sites into the amine part of the Schiff base, probes can be designed to selectively detect metal ions. The coordination of a metal ion to the probe can modulate the ESIPT process, leading to a detectable change in the fluorescence signal, such as enhancement (chelation-enhanced fluorescence, CHEF) or quenching.
Detailed Research Findings
While direct studies on this compound are limited, extensive research on analogous compounds like salicylaldehyde and its derivatives provides a strong basis for its application. For example, Schiff bases derived from salicylaldehyde and various amines have been successfully employed as fluorescent probes for the detection of ions such as Al³⁺, Zn²⁺, and Cu²⁺. These probes often exhibit a "turn-on" fluorescence response upon binding to the target ion.
The photophysical properties of these probes, including their absorption and emission wavelengths, quantum yields, and Stokes shifts, are highly dependent on the electronic nature of the substituents on both the aldehyde and the amine precursors. By strategically modifying the structure of the amine, the sensitivity and selectivity of the resulting probe can be fine-tuned for a specific application.
Below are hypothetical examples of Schiff base fluorescent probes that could be synthesized from this compound and their potential photophysical properties, based on data from analogous compounds.
Table 1: Hypothetical Photophysical Properties of Schiff Base Probes Derived from this compound
| Probe Name | Amine Precursor | Target Analyte | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Stokes Shift (nm) |
| HMIP-An | Aniline (B41778) | pH | 350 | 450 | 0.15 | 100 |
| HMIP-En | Ethylenediamine | Zn²⁺ | 365 | 480 | 0.30 | 115 |
| HMIP-Ap | 2-Aminophenol | Al³⁺ | 370 | 500 | 0.45 | 130 |
Table 2: Interactive Data on Potential Probe Performance
This interactive table allows for the exploration of how different parameters might influence the performance of a fluorescent probe based on this compound.
| Probe | Target Ion | Solvent | Fluorescence Change | Limit of Detection (LOD) |
| HMIP-En | Zn²⁺ | Methanol (B129727) | Turn-on | 1 x 10⁻⁷ M |
| HMIP-Ap | Al³⁺ | Ethanol (B145695) | Turn-on | 5 x 10⁻⁸ M |
| HMIP-An | H⁺ | Water | Ratiometric | pH 4-6 |
Advanced Analytical Techniques in Pyridoxal Research
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are fundamental in pyridoxal (B1214274) research for isolating and quantifying specific vitamers and their metabolites from complex biological matrices. The choice of method depends on the analyte's properties and the analytical objective.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of vitamin B6 compounds due to its versatility and sensitivity. ijsdr.org Reversed-phase HPLC is a widely utilized method for the separation, identification, and quantification of these compounds in various formulations. ijsdr.org
Several HPLC methods have been developed for the simultaneous analysis of B6 vitamers. For instance, a cation-exchange HPLC method has been shown to be comparable to open-column chromatography for measuring six different B6 compounds in human plasma. nih.gov In this method, pyridoxal-5-phosphate (PLP), pyridoxal (PL), and 4-pyridoxic acid (4-PA) were identified as the major B6 compounds. nih.gov Another approach involves a one-step reversed-phase HPLC method with fluorescence detection, which has been optimized for the quantification of PLP and 4-PA in plasma. labmedica.com Pre-column derivatization with semicarbazide (B1199961) can enhance the signal-to-noise ratio, retention time, and peak shape. labmedica.commdpi.com
Isocratic reversed-phase HPLC with UV detection at 290 nm has also been effectively used for the determination of pyridoxine (B80251) hydrochloride in aqueous samples and pharmaceutical preparations. journaljsrr.comunomaha.edu The use of a C-18 column with an eluent of ethanol (B145695), water, and acetic acid has demonstrated consistent elution times and high linearity. unomaha.edu
Table 1: Exemplary HPLC Methods for Pyridoxal and Related Compounds
| Analyte(s) | Column | Mobile Phase/Eluent | Detection | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| Pyridoxal, Pyridoxine, Pyridoxamine (B1203002) | Cation-Exchange | Gradient Elution | Fluorescence | Comparable to open-column chromatography for plasma B6 analysis. | nih.gov |
| PLP, 4-PA | Reversed-Phase | Gradient with Semicarbazide Derivatization | Fluorescence | Improved signal-to-noise ratio and peak shape. | labmedica.com |
| Pyridoxine HCl | Reversed-Phase C-18 | 19% ethanol, 77% water, 4% acetic acid | UV (290 nm) | Effective for quantification in aqueous samples with high linearity. | journaljsrr.comunomaha.edu |
| PLP, PA, PL | Two-Dimensional LC (C18 columns) | Methanol (B129727), acetonitrile, and ammonium (B1175870) acetate (B1210297) buffer | UV | High loading capacity, excellent resolution, and good peak shape. | mdpi.com |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like pyridoxal, derivatization is necessary to increase their volatility. Aldehydic B6 vitamers can be reduced to their alcohol form and then acetylated for GC-MS analysis. nih.gov This method, often coupled with isotope dilution mass spectrometry, allows for the quantitative analysis of vitamin B6 forms in biological samples like liver, milk, and urine. nih.gov
The use of a silicone capillary column is common for the separation of the derivatized vitamers. nih.gov GC-MS has also been employed to identify chlorinated products of vitamin B6 after reaction with hypochlorite, demonstrating its utility in studying the degradation and reaction products of these compounds. researchgate.netresearchgate.net
Table 2: GC-MS Parameters for the Analysis of Vitamin B6 Derivatives
| Sample Preparation | GC Column | Carrier Gas | Ionization | Key Application | Reference(s) |
|---|---|---|---|---|---|
| Reduction of aldehyde, acetylation | Silicone capillary column | Helium | Electron Ionization (EI) | Quantitative analysis of B6 vitamers in biological samples. | nih.gov |
| Direct analysis after reaction | Not specified | Not specified | Electron Ionization (EI) | Identification of chlorinated reaction products of vitamin B6. | researchgate.netresearchgate.net |
| SPME of volatile compounds | Supelco SPB-624 | Helium | Not specified | Analysis of volatile organic compounds. | rsc.org |
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. UPLC systems, often coupled with tandem mass spectrometry (UPLC-MS/MS), are increasingly used for the analysis of vitamin B6 vitamers. researchgate.netnih.gov
A validated UPLC-MS/MS method for the analysis of PLP, PL, pyridoxine (PN), pyridoxamine (PM), and 4-PA in human cerebrospinal fluid utilizes a reversed-phase C18 column with a gradient of 0.1% formic acid in methanol. researchgate.net This method demonstrates excellent linearity, precision, and recovery, with a chromatographic run time of just 4 minutes. researchgate.net UPLC has also been successfully applied for the rapid and simultaneous determination of various B vitamins, including pyridoxal, in human milk. nih.gov The use of stable isotope-labeled internal standards is crucial for accurate quantification in complex matrices due to significant matrix effects. nih.gov
Table 3: UPLC Methods for the Analysis of Pyridoxal and its Vitamers
| Analyte(s) | Column | Mobile Phase | Detection | Key Advantages | Reference(s) |
|---|---|---|---|---|---|
| PLP, PL, PN, PM, 4-PA | Waters™ Symmetry C18 | Gradient of 0.1% formic acid in methanol | Tandem MS (ESI+) | Rapid (4 min run), high precision, and good recovery. | researchgate.netnih.gov |
| Thiamin, Riboflavin, FAD, Nicotinamide, Pyridoxal | Not specified | Gradient of 10 mM ammonium formate (B1220265) (aq) and acetonitrile | Tandem MS | Very rapid (2 min run), high sensitivity. | nih.gov |
| Pyridoxine | Reversed-phase C18-based | 0.1 M formic acid | UV, Fluorescence, or MS | Adaptable for both HPLC and UPLC systems. | nih.govsigmaaldrich.com |
Comprehensive Spectroscopic Platforms for Structural Confirmation
While chromatography excels at separation, spectroscopic techniques are indispensable for the definitive structural confirmation of 5-Hydroxy-2-methylisonicotinaldehyde and its derivatives.
Mass spectrometry (MS), particularly when coupled with chromatographic separation (e.g., LC-MS, GC-MS), provides crucial information about the molecular weight and fragmentation patterns of analytes. nih.govresearchgate.netresearchgate.net Electron ionization (EI) is a common technique used in GC-MS for generating fragments that create a unique mass spectrum, acting as a molecular fingerprint. nih.govresearchgate.netresearchgate.net Isotope dilution mass spectrometry is a highly accurate quantification method that uses isotopically labeled internal standards. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds, including pyridoxal derivatives. While not extensively detailed in the immediate search results for this specific compound, NMR is a standard technique for the structural characterization of novel synthetic derivatives.
Ultraviolet-Visible (UV-Vis) spectroscopy is often used as a detection method in HPLC. journaljsrr.comunomaha.edu The wavelength of maximum absorbance can aid in the identification and quantification of compounds. For instance, pyridoxine hydrochloride has a maximum absorbance at 290 nm. unomaha.edu
Fluorescence spectroscopy is another highly sensitive detection method used in conjunction with HPLC. labmedica.comnih.govresearchgate.net Many vitamin B6 compounds are naturally fluorescent or can be derivatized to produce fluorescent products, allowing for their detection at very low concentrations. labmedica.comnih.govresearchgate.net
High-Throughput Screening Methods for Reaction Optimization and Derivative Characterization
High-throughput screening (HTS) is a modern approach used in drug discovery and chemical biology to rapidly test large numbers of compounds for a specific biological activity or to optimize reaction conditions. nih.gov In the context of this compound, HTS can be employed to screen for novel derivatives with desired properties or to efficiently find the optimal conditions for their synthesis. researchgate.net
The HTS process typically involves a primary screen of a large compound library at a single concentration, followed by secondary screens to confirm the activity and determine the potency of the identified "hits". basicmedicalkey.com This methodology can be adapted to screen for catalysts, solvents, and temperature conditions to maximize the yield and purity of a desired product in the synthesis of pyridoxal derivatives. researchgate.net The development of robust and automated assays is key to the success of any HTS campaign. sygnaturediscovery.com
Integration of Analytical Techniques for Holistic Compound Characterization
A comprehensive understanding of a chemical compound requires the integration of multiple analytical techniques. The coupling of liquid chromatography with mass spectrometry (LC-MS) is a prime example of such an integrated approach, combining the powerful separation capabilities of LC with the high sensitivity and specificity of MS for identification and quantification. mdpi.com
For the holistic characterization of this compound and its derivatives, a typical workflow would involve:
Separation and Quantification: Utilizing HPLC or UPLC to isolate the compound of interest from a mixture and quantify its concentration. mdpi.comhelixchrom.com
Structural Elucidation: Employing MS and NMR to confirm the molecular weight, elemental composition, and detailed chemical structure.
Purity Assessment: Using chromatographic techniques to determine the purity of a synthesized compound and identify any impurities.
By combining these techniques, researchers can obtain a complete profile of a compound, which is essential for its further development and application in various scientific fields.
Future Research Directions and Perspectives
Exploration of New Synthetic Pathways for Pyridoxal (B1214274) and its Analogs with Enhanced Efficiency
The development of novel and more efficient synthetic routes to pyridoxal and its analogs is a key area of ongoing research. rsc.orgnih.gov Current efforts are directed towards improving yield, reducing the number of steps, and employing more environmentally benign methodologies. Researchers are exploring divergent synthetic strategies that allow for the rapid construction of various aminobicyclic pyridinol derivatives from pyridoxine (B80251), a related vitamer. mdpi.com One such approach involves the manipulation of the hydroxymethyl group at the C(5)-position and the installation of an amino group at the C(6)-position of the pyridoxine starting material. mdpi.com
Furthermore, the synthesis of pyridoxal analogs is being pursued to create compounds with tailored properties for specific applications. For instance, new synthetic routes to N-tocopherol derivatives have been developed, yielding a pyrrolopyridinol analogue of α-tocopherol from pyridoxine. rsc.org The synthesis of various analogs of pyridoxal 5'-phosphate (PLP), the biologically active form of pyridoxal, is also an area of active investigation. acs.org These synthetic endeavors often employ techniques such as phase-transfer catalytic alkylation and intramolecular Cu(I)-catalyzed amination as key steps. rsc.org The development of fermentation processes that could outcompete chemical synthesis is also a significant goal, requiring major genetic engineering efforts based on existing biosynthetic pathways. nih.gov
Deeper Understanding of Complex Reaction Mechanisms through Advanced Computational Modeling and Experimental Validation
Advanced computational modeling, particularly using density functional theory (DFT) and quantum mechanics/molecular mechanics (QM/MM) methods, is providing unprecedented insights into the complex reaction mechanisms involving pyridoxal. These computational studies are crucial for understanding the intricate steps of PLP-catalyzed reactions, such as the transimination reaction, which is a common step in all PLP-dependent enzymes. acs.org
Computational mechanistic studies have elucidated that the transimination reaction involves three sequential steps:
Formation of a tetrahedral intermediate. acs.org
Nondirect proton transfer. acs.org
Formation of the external aldimine. acs.org
These models have also been applied to understand the mechanisms of PLP-dependent β- and γ-substitution reactions that form nonproteinogenic amino acids in natural product biosynthesis. acs.org Furthermore, computational studies are being used to investigate the mechanism by which molecular oxygen is activated by PLP for oxidation reactions, a process that remains poorly understood. nih.gov These theoretical investigations, combined with experimental validation through techniques like X-ray crystallography and spectroscopy, are essential for a comprehensive understanding of pyridoxal's catalytic prowess. nih.govmdpi.com
Novel Ligand Design and Coordination Chemistry Applications with Pyridoxal Scaffolds
The pyridoxal scaffold serves as a versatile platform for the design of novel ligands for coordination chemistry. mdpi.com Pyridoxal and its derivatives, such as pyridoxal-semicarbazone (PLSC), can act as tridentate ligands, coordinating with metal ions through various donor atoms. nih.govmdpi.com The resulting metal complexes exhibit a range of coordination geometries and have potential applications in catalysis and materials science.
The design and synthesis of iminic ligands derived from pyridoxal have led to the formation of cobalt(III) complexes that are being evaluated for their structural and biological properties. mdpi.com Similarly, Ni(II) and Cu(II) complexes with pyridoxal-semicarbazone have been synthesized and characterized, with their structures elucidated by X-ray crystallography. nih.gov The coordination chemistry of pyridoxal also extends to the formation of water-soluble cobalt(II) helicates, which are being investigated for their interactions with biomacromolecules like DNA. nih.gov The rational design of these ligands is fundamental, as their characteristics influence the properties of the metallic centers. mdpi.comresearchgate.net
Development of Supramolecular Assemblies Incorporating Pyridoxal for Functional Materials
The ability of pyridoxal and its derivatives to participate in non-covalent interactions makes them attractive building blocks for the development of supramolecular assemblies and functional materials. These assemblies are formed through processes like hydrogen bonding and C-H···π interactions. mdpi.com
A notable example is the use of a guanidinocalix nih.govarene and fluorescein (B123965) reporter pair to create a supramolecular tandem assay for the detection of pyridoxal-5'-phosphate. nih.gov This system operates on the principle of differential recognition of the substrate and its products. The formation of supramolecular assemblies between cationic pyridinium-pillararenes and aminosalicylate drugs has also been demonstrated, with the association being pH-dependent and driven by electrostatic interactions. researchgate.netscielo.br These findings open up possibilities for creating novel sensors, drug delivery systems, and other functional materials based on pyridoxal-containing supramolecular architectures. Research in this area also explores the role of pyridoxal hydrochloride in suppressing the assembly of stress granules, which are implicated in cellular stress responses. nih.gov
Expansion into Emerging Areas of Chemical Science leveraging Pyridoxal's Unique Reactivity
The unique reactivity of pyridoxal is being harnessed in a variety of emerging areas of chemical science. Its role as a biocatalyst is being expanded through synergistic photoredox-pyridoxal radical biocatalysis for stereoselective amino acid synthesis. acs.org This approach combines the radical-generating capability of photoredox catalysis with the ability of PLP to stabilize high-energy intermediates.
Another innovative application is the development of pyridoxal acetal (B89532) salts as water-triggered, slow-release pro-fragrances. rsc.orgresearchgate.net These compounds are stable in the absence of moisture and release alcohols upon contact with water. Furthermore, N-functionalized pyridinium (B92312) frameworks derived from pyridoxal are being computationally screened as potential negative electrolyte materials for aqueous organic flow batteries. chemrxiv.org These emerging applications highlight the versatility of the pyridoxal scaffold and its potential to address challenges in areas ranging from sustainable chemistry to energy storage.
Methodological Advancements in Spectroscopic and Computational Characterization of Pyridoxal and its Derivatives
Advancements in spectroscopic and computational methods are crucial for the detailed characterization of pyridoxal and its derivatives. nih.govresearchgate.net Techniques such as X-ray crystallography, IR spectroscopy, and nuclear magnetic resonance (NMR) are routinely used to determine the structure and properties of these compounds and their metal complexes. nih.govnih.gov
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling 5-Hydroxy-2-methylisonicotinaldehyde in laboratory settings?
- Methodological Answer :
- Always use local exhaust ventilation or conduct experiments in a fume hood to minimize inhalation exposure .
- Wear nitrile gloves , lab coats, and safety goggles to prevent skin/eye contact, as the compound is classified as a skin and eye irritant (GHS Category 2/2A) .
- Store in a cool, dark, and dry environment away from oxidizers to maintain stability, and ensure containers are tightly sealed .
Q. Which spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm the positions of hydroxyl (-OH), aldehyde (-CHO), and methyl (-CH) groups. Compare results with computational predictions or literature data for similar aldehydes (e.g., 5-Methyl-2-thiophenecarboxaldehyde) .
- IR Spectroscopy : Identify key functional groups (e.g., O-H stretch at ~3200 cm, C=O stretch at ~1700 cm) .
- Mass Spectrometry (MS) : Validate molecular weight (164.16 g/mol) via high-resolution MS .
Advanced Research Questions
Q. How do the hydroxyl and aldehyde groups in this compound affect its reactivity and stability under varying pH conditions?
- Methodological Answer :
- Acidic Conditions : The aldehyde group may undergo protonation, increasing electrophilicity and susceptibility to nucleophilic attack (e.g., forming hydrates or hemiacetals).
- Basic Conditions : Deprotonation of the hydroxyl group could enhance its nucleophilic character, potentially leading to aldol condensation or oxidation of the aldehyde to a carboxylic acid .
- Experimental Design : Conduct kinetic studies using UV-Vis or -NMR to monitor degradation products under controlled pH buffers.
Q. What strategies mitigate challenges in synthesizing high-purity this compound?
- Methodological Answer :
- Protection of Functional Groups : Temporarily protect the hydroxyl group (e.g., using silyl ethers) during synthesis to prevent undesired side reactions .
- Chromatographic Purification : Employ flash column chromatography with polar stationary phases (e.g., silica gel) and gradient elution (hexane/ethyl acetate) to isolate the compound from byproducts.
- Quality Control : Validate purity via HPLC with a C18 column and UV detection at 254 nm .
Q. How can researchers resolve contradictions in reported physicochemical properties of this compound?
- Methodological Answer :
- Cross-Validation : Replicate experiments using standardized protocols (e.g., IUPAC guidelines for melting point determination) and compare results with authoritative databases like PubChem or NIST .
- Meta-Analysis : Systematically review literature to identify variables causing discrepancies (e.g., solvent purity, measurement techniques) .
- Collaborative Verification : Share samples with independent labs for parallel characterization.
Q. How can environmental impact assessments proceed despite limited ecological data for this compound?
- Methodological Answer :
- Read-Across Approach : Use toxicity and biodegradability data from structurally similar aldehydes (e.g., 4-Hydroxybenzaldehyde) to model potential ecological risks .
- Microcosm Studies : Evaluate soil mobility and microbial degradation in lab-scale ecosystems simulating natural conditions .
- Computational Tools : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict bioaccumulation and toxicity .
Data Contradiction and Synthesis Challenges
Q. What experimental designs are optimal for studying the compound’s stability during long-term storage?
- Methodological Answer :
- Accelerated Stability Testing : Store samples at elevated temperatures (40–60°C) and monitor degradation via TLC or HPLC over 1–3 months.
- Light Sensitivity : Compare stability in amber vs. clear glass vials under UV/visible light exposure .
- Humidity Control : Use desiccators with silica gel to assess moisture-induced decomposition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
